molecular formula C11H4F7N3O3S B415474 2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Katalognummer: B415474
Molekulargewicht: 391.22g/mol
InChI-Schlüssel: SCZRYJZIBUJGRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 6-nitro-1,3-benzothiazol-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high chemical stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: A related compound with similar fluorinated structure but different functional groups.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound used in various applications.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-{6-nitro-1,3-benzothiazol-2-yl}butanamide stands out due to the presence of both the nitro group and the benzothiazole ring, which confer unique chemical and biological properties. Its high fluorine content also contributes to its exceptional stability and resistance to chemical degradation, making it a valuable compound for diverse applications.

Eigenschaften

Molekularformel

C11H4F7N3O3S

Molekulargewicht

391.22g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C11H4F7N3O3S/c12-9(13,10(14,15)11(16,17)18)7(22)20-8-19-5-2-1-4(21(23)24)3-6(5)25-8/h1-3H,(H,19,20,22)

InChI-Schlüssel

SCZRYJZIBUJGRL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.